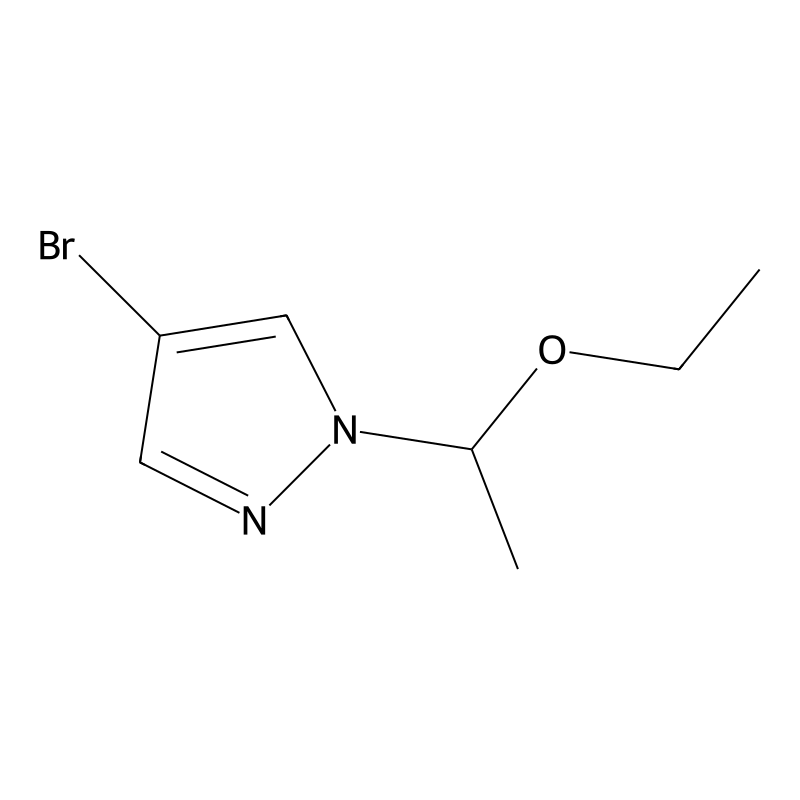

4-bromo-1-(1-ethoxyethyl)-1H-pyrazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

4-bromo-1-(1-ethoxyethyl)-1H-pyrazole is a heterocyclic compound, meaning it contains atoms from different elements in its ring structure. This specific compound has been synthesized and characterized through various methods, including multicomponent reactions and condensation reactions. Researchers have reported its synthesis and characterization using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry [, ].

Potential Applications:

While the specific research applications of 4-bromo-1-(1-ethoxyethyl)-1H-pyrazole are still under exploration, its structural features suggest potential in various fields:

- Medicinal Chemistry: The pyrazole ring is a common scaffold found in various bioactive molecules. The presence of a bromine atom and an ethoxy substituent on the pyrazole ring could potentially influence its biological activity. Researchers have investigated the anticonvulsant and analgesic properties of related pyrazole derivatives, suggesting that 4-bromo-1-(1-ethoxyethyl)-1H-pyrazole could be a candidate for further exploration in these areas [, ].

- Material Science: Heterocyclic compounds like pyrazoles can exhibit interesting properties relevant to material science applications. The specific properties of 4-bromo-1-(1-ethoxyethyl)-1H-pyrazole, such as its thermal stability or conductivity, haven't been extensively studied yet. However, research on related pyrazole derivatives suggests potential applications in areas like organic electronics and photovoltaics [, ].

4-Bromo-1-(1-ethoxyethyl)-1H-pyrazole is an organic compound belonging to the pyrazole family, characterized by the presence of a bromine atom at the fourth position and an ethoxyethyl group at the first position of the pyrazole ring. Its molecular formula is C₇H₁₁BrN₂O, and it has a molar mass of approximately 201.08 g/mol. The compound exhibits distinct structural features that contribute to its chemical reactivity and potential biological activity.

The biological activity of 4-bromo-1-(1-ethoxyethyl)-1H-pyrazole has been explored in various studies, indicating its potential as a pharmacological agent. Pyrazole derivatives are known for their diverse biological properties, including anti-inflammatory, analgesic, and antimicrobial activities. Research has suggested that compounds within this class may exhibit significant interactions with biological targets, making them valuable in drug discovery .

The synthesis of 4-bromo-1-(1-ethoxyethyl)-1H-pyrazole can be achieved through several methods:

- Direct Bromination: Starting from 1-(1-ethoxyethyl)-1H-pyrazole, bromination can be performed using bromine or brominating agents under controlled conditions.

- Cross-Coupling Reactions: This method involves utilizing pre-synthesized pyrazoles and reacting them with ethyl vinyl ether or other electrophiles in the presence of transition metal catalysts.

- N-Alkylation: The introduction of the ethoxyethyl group can be accomplished via N-alkylation reactions using appropriate alkylating agents .

4-Bromo-1-(1-ethoxyethyl)-1H-pyrazole has potential applications in various fields:

- Pharmaceuticals: As a building block for synthesizing new drugs with enhanced efficacy and reduced side effects.

- Agriculture: Potential use in developing agrochemicals that target specific pests or diseases.

- Material Science: Utilization in creating functional materials due to its unique chemical properties.

Interaction studies have shown that 4-bromo-1-(1-ethoxyethyl)-1H-pyrazole can interact with various biomolecules, including proteins and enzymes. These interactions are crucial for understanding its mechanism of action and potential therapeutic applications. For instance, studies have indicated that pyrazole derivatives may inhibit certain enzymes involved in inflammatory pathways or microbial resistance .

Several compounds share structural similarities with 4-bromo-1-(1-ethoxyethyl)-1H-pyrazole. Below is a comparison highlighting their uniqueness:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-Bromo-1H-pyrazole | Bromine at position 3 | Known for anti-inflammatory properties |

| 4-Iodo-1-(1-methoxyethyl)-1H-pyrazole | Iodine at position 4 | Exhibits different reactivity patterns |

| 5-Methyl-1H-pyrazole | Methyl substitution at position 5 | Enhanced lipophilicity |

| 4-Chloro-1-(2-propoxyethyl)-1H-pyrazole | Chlorine instead of bromine | Different biological activity profile |

The unique combination of bromination and ethoxyethyl substitution in 4-bromo-1-(1-ethoxyethyl)-1H-pyrazole differentiates it from these similar compounds, potentially enhancing its reactivity and biological activity.

XLogP3

GHS Hazard Statements

H225 (25%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H315 (75%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (75%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (75%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant